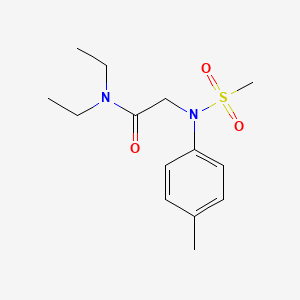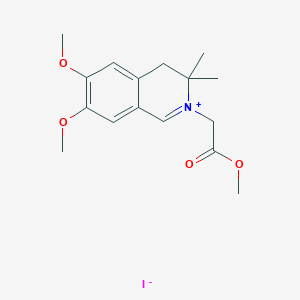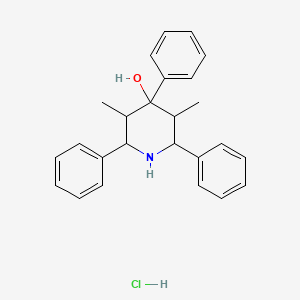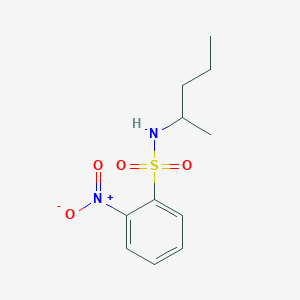![molecular formula C20H22IN3O3 B5151156 N-(4-{[2-(3-iodo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)pentanamide](/img/structure/B5151156.png)
N-(4-{[2-(3-iodo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[2-(3-iodo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)pentanamide, commonly known as IMP-288, is a novel small molecule compound that has shown promising results in scientific research applications. It is a potent inhibitor of the enzyme LpxC, which is essential for the biosynthesis of lipopolysaccharides (LPS) in Gram-negative bacteria.
Mechanism of Action
The mechanism of action of IMP-288 involves the inhibition of LpxC, which is essential for the biosynthesis of N-(4-{[2-(3-iodo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)pentanamide in Gram-negative bacteria. LpxC catalyzes the first committed step in the biosynthesis of N-(4-{[2-(3-iodo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)pentanamide by cleaving the β-ketoacyl-acyl carrier protein (ACP) intermediate. By inhibiting LpxC, IMP-288 disrupts the biosynthesis of N-(4-{[2-(3-iodo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)pentanamide, leading to bacterial death.
Biochemical and Physiological Effects:
IMP-288 has been shown to have a potent inhibitory effect on LpxC, leading to the disruption of the biosynthesis of N-(4-{[2-(3-iodo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)pentanamide in Gram-negative bacteria. This disruption leads to bacterial death, making IMP-288 a promising candidate for the treatment of bacterial infections. However, the biochemical and physiological effects of IMP-288 on human cells are not yet fully understood and require further investigation.
Advantages and Limitations for Lab Experiments
The advantages of IMP-288 for lab experiments include its broad-spectrum activity against Gram-negative bacteria, including multidrug-resistant strains. Its potent inhibitory effect on LpxC makes it a promising candidate for the treatment of bacterial infections. However, the limitations of IMP-288 for lab experiments include its complex synthesis method, which requires expertise in organic chemistry and purification techniques. Additionally, the biochemical and physiological effects of IMP-288 on human cells are not yet fully understood and require further investigation.
Future Directions
There are several future directions for the research and development of IMP-288. One direction is to investigate the biochemical and physiological effects of IMP-288 on human cells to determine its safety and efficacy as a potential therapeutic agent. Another direction is to optimize the synthesis method of IMP-288 to improve its yield and purity. Additionally, further research is needed to investigate the potential of IMP-288 as a combination therapy with other antibiotics to overcome bacterial resistance. Furthermore, the potential of IMP-288 as a topical agent for the treatment of skin infections should be explored. Finally, the development of IMP-288 analogs with improved pharmacokinetic properties and efficacy against Gram-negative bacteria should be pursued.
Synthesis Methods
The synthesis of IMP-288 involves a series of reactions, including the coupling of 3-iodo-4-methylbenzoic acid with hydrazine hydrate, followed by the reaction with pentanoyl chloride to form the intermediate product. The intermediate product is then coupled with 4-(carboxymethyl)phenylboronic acid to form the final product, IMP-288. The synthesis of IMP-288 is a complex process that requires expertise in organic chemistry and purification techniques.
Scientific Research Applications
IMP-288 has shown promising results in scientific research applications as a potent inhibitor of LpxC, which is essential for the biosynthesis of N-(4-{[2-(3-iodo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)pentanamide in Gram-negative bacteria. N-(4-{[2-(3-iodo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)pentanamide is a major component of the outer membrane of Gram-negative bacteria and plays a critical role in bacterial pathogenesis. By inhibiting LpxC, IMP-288 disrupts the biosynthesis of N-(4-{[2-(3-iodo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)pentanamide, leading to bacterial death. IMP-288 has shown efficacy against a broad range of Gram-negative bacteria, including multidrug-resistant strains.
properties
IUPAC Name |
N-[4-[[(3-iodo-4-methylbenzoyl)amino]carbamoyl]phenyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22IN3O3/c1-3-4-5-18(25)22-16-10-8-14(9-11-16)19(26)23-24-20(27)15-7-6-13(2)17(21)12-15/h6-12H,3-5H2,1-2H3,(H,22,25)(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVEBZJLKFAEPDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC(=C(C=C2)C)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22IN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[N-(2-hydroxyethyl)glycyl]amino}-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5151074.png)
![(3aS*,5S*,9aS*)-2-(2,3-dihydro-1H-inden-2-yl)-5-(6-methyl-2-pyridinyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5151080.png)
![6-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B5151090.png)

![4-[(3-allyl-5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B5151101.png)


![2-[(2-fluorobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5151120.png)

![1-[5-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)-2-methylphenyl]-2-imidazolidinone](/img/structure/B5151130.png)

![propyl 3-({4-[oxo(phenyl)acetyl]benzoyl}amino)benzoate](/img/structure/B5151141.png)

![4-({3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-oxo-4,5-dihydro-1H-pyrazol-4-yl}diazenyl)benzenesulfonamide](/img/structure/B5151171.png)